molecular formula C11H14N2O3 B2608526 Ethyl 2-[(2-carbamoylphenyl)amino]acetate CAS No. 105234-33-1

Ethyl 2-[(2-carbamoylphenyl)amino]acetate

Cat. No.: B2608526
CAS No.: 105234-33-1
M. Wt: 222.244
InChI Key: UXTDCASLMNAHJM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-carbamoylphenyl)amino]acetate (CAS: see synonyms in ) is an ethyl ester derivative featuring a benzamide core substituted with an aminoacetate group. Its structure comprises:

  • Ethyl ester group: Enhances lipophilicity, aiding membrane permeability.
  • 2-Carbamoylphenyl moiety: Provides hydrogen-bonding capacity via the carbamoyl (-CONH₂) group.
  • Aminoacetate linker: Bridges the aromatic and ester functionalities, influencing conformational flexibility.

This compound is synthesized via regioselective alkylation or condensation reactions (as inferred from and ). Its applications span medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., cyclodextrin complexes, ).

Properties

IUPAC Name

ethyl 2-(2-carbamoylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTDCASLMNAHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-carbamoylphenyl)amino]acetate typically involves the reaction of ethyl glycinate with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-carbamoylphenyl)amino]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-[(2-carbamoylphenyl)amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-carbamoylphenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Ethyl 2-[(3-methylphenyl)amino]acetate (CAS 21911-66-0)
  • Structure : Methyl group at the 3-position of the phenyl ring instead of carbamoyl at the 2-position.
  • Key Differences :
    • Reduced hydrogen-bonding capacity due to lack of -CONH₂.
    • Increased hydrophobicity (XLogP3 = 2.6 vs. ~1.5 for the target compound, estimated).
  • Applications : Intermediate in agrochemical synthesis ().
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate (CAS 21600-46-4)
  • Structure : Incorporates a diazenyl (-N=N-) group and methyl substitution.
  • Higher molecular weight (221.26 g/mol vs. 238.25 g/mol for the target).
  • Applications : Photoresponsive materials or dyes ().

Analogues with Heterocyclic or Extended Aromatic Systems

Ethyl 2-(1H-imidazol-4-yl)acetate derivatives ()
  • Examples : Compounds A–F in feature imidazole rings with substituted phenyl groups.
  • Substituted phenyl groups (e.g., 4-chloro, 4-bromo) modulate electronic properties and bioactivity.
  • Applications : Anticancer agents (e.g., topoisomerase inhibition, ).
N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide (B1)
  • Structure : Extends aromaticity with a benzamide-linked trifluoromethylphenyl group.
  • Key Differences :
    • Trifluoromethyl (-CF₃) enhances metabolic stability and lipophilicity.
    • Higher molecular weight (399.12 g/mol vs. 238.25 g/mol).
  • Applications : Kinase inhibition ().

Analogues with Modified Ester or Carbamoyl Groups

Bis[2-(N-n-butylcarbamoyl)phenyl] diselenide (6e)
  • Structure : Replaces the ethyl ester with a diselenide (-Se-Se-) bridge and n-butylcarbamoyl groups.
  • Key Differences :
    • Selenium confers redox activity (e.g., antioxidant properties).
    • Diselenide linkage increases molecular weight (509.33 g/mol vs. 238.25 g/mol).
  • Applications : Antioxidant or catalytic materials ().
Ethyl 2-([(4-fluoroanilino)carbothioyl]amino)acetate (CAS 338773-28-7)
  • Structure : Substitutes carbamoyl with carbothioyl (-CSNH-) and adds a fluoro group.
  • Key Differences :
    • Thioamide group enhances metal chelation capacity.
    • Fluorine increases electronegativity (XLogP3 = 1.9 vs. ~1.5 for the target).
  • Applications : Antifungal or antibacterial agents ().

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Applications Reference
Ethyl 2-[(2-carbamoylphenyl)amino]acetate C₁₁H₁₃N₂O₃ 238.25 Carbamoyl, aminoacetate, ester ~1.5 Drug intermediates, materials
Ethyl 2-[(3-methylphenyl)amino]acetate C₁₁H₁₅NO₂ 193.24 Methylphenyl, aminoacetate 2.6 Agrochemical synthesis
Ethyl 2-(4-chlorophenyl-imidazol-4-yl)acetate C₁₃H₁₃ClN₂O₂ 264.71 Chlorophenyl, imidazole, ester ~3.0 Anticancer agents
Bis[2-(N-n-butylcarbamoyl)phenyl] diselenide C₂₂H₂₈N₂O₂Se₂ 509.33 Diselenide, n-butylcarbamoyl ~4.2 Antioxidants

Key Research Findings

  • Bioactivity : Imidazole-containing analogues () exhibit superior anticancer activity compared to the target compound, likely due to heterocyclic interactions with DNA or enzymes .
  • Solubility : The target compound forms inclusion complexes with β-cyclodextrin (), enhancing aqueous solubility for drug delivery applications .
  • Synthetic Flexibility : Carbamoyl and ester groups allow modular derivatization (e.g., fluorination in , trifluoromethylation in ), enabling tailored physicochemical properties .

Biological Activity

Ethyl 2-[(2-carbamoylphenyl)amino]acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamoyl group attached to a phenyl ring, which contributes to its biological activity. Its chemical formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it is classified as an amide derivative. The presence of the ethyl acetate moiety enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate enzyme activities or act as a ligand for specific receptors, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.
  • Receptor Modulation : It could bind to receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)8.25
HCT116 (Colon)6.48
A549 (Lung)7.80

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This effect was concentration-dependent, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Pharmacological Characterization : A study characterized the compound's effects on various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction .
  • Mechanistic Studies : Research indicated that this compound might function through modulation of signaling pathways associated with cell survival and proliferation .
  • Comparative Analysis : When compared to standard chemotherapeutic agents, this compound demonstrated comparable or superior efficacy in inhibiting tumor cell growth, suggesting its potential as an alternative treatment option .

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